

4-(Phenylsulfonyl)benzotrile CAS number 28525-13-5

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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)benzotrile

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An In-Depth Technical Guide to **4-(Phenylsulfonyl)benzotrile** (CAS 28525-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **4-(Phenylsulfonyl)benzotrile**, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies and key chemical transformations, and contextualize its application within drug discovery paradigms. This document serves as a technical resource, blending established chemical principles with practical, field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Strategic Overview: The Diaryl Sulfone Nitrile Scaffold

4-(Phenylsulfonyl)benzotrile is a member of the diaryl sulfone family, a class of compounds recognized for its structural rigidity and chemical stability. The molecule is characterized by a sulfonyl bridge (SO₂) connecting two distinct phenyl rings. One ring is unsubstituted, while the other is functionalized with a nitrile group (-C≡N) at the para position. This specific arrangement is not arbitrary; it confers a unique set of electronic and steric properties that are highly advantageous for synthetic applications.

The sulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor. The nitrile moiety is a versatile functional handle, capable of undergoing numerous transformations to introduce diverse chemical functionalities.[1] Furthermore, the nitrile can serve as a bioisostere for other groups in drug design, potentially enhancing binding affinity to biological targets.[1] The inherent stability of the diaryl sulfone core makes it an excellent scaffold for building complex molecular architectures, particularly in the development of enzyme inhibitors and other therapeutic agents.[2][3][4]

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The following data provides the essential physical and spectroscopic identifiers for **4-(Phenylsulfonyl)benzotrile**.

Physicochemical Data Summary

Property	Value	Source
CAS Number	28525-13-5	
Molecular Formula	C ₁₃ H ₉ NO ₂ S	[5]
Molecular Weight	243.28 g/mol	[5]
Appearance	White to off-white solid/powder	N/A
Purity	Typically ≥95-98%	[5]
Solubility	Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane); Insoluble in water.	N/A
Storage	2-8 °C, in a dry, well-ventilated place.	

Spectroscopic Fingerprint for Identity Confirmation

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.5-8.1 ppm). The protons on the two phenyl rings will show distinct patterns due to the differing electronic environments imposed by the sulfonyl and nitrile groups.

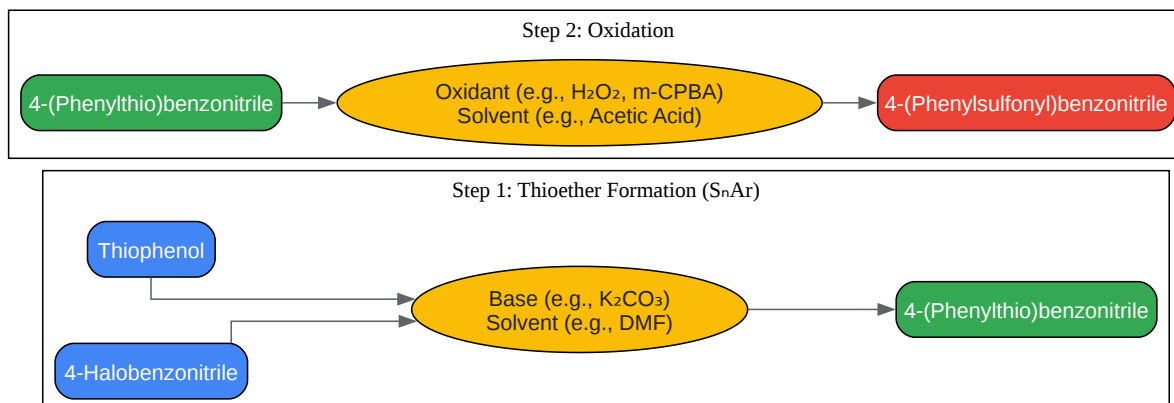
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Key diagnostic signals include the nitrile carbon ($\text{C}\equiv\text{N}$) around δ 115-120 ppm and the aromatic carbons directly bonded to the sulfonyl group.
- IR (Infrared) Spectroscopy: The IR spectrum provides unambiguous evidence of the key functional groups. A sharp, strong absorption band around 2230 cm^{-1} is characteristic of the $\text{C}\equiv\text{N}$ stretch. Two strong bands, typically near $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric), confirm the presence of the $\text{S}=\text{O}$ sulfonyl group.
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight, with the molecular ion peak $[\text{M}]^+$ expected at $m/z \approx 243.03$.

Synthesis and Chemical Reactivity

The utility of **4-(Phenylsulfonyl)benzotrile** stems from its accessible synthesis and the versatile reactivity of its nitrile group.

A Validated Synthetic Workflow

A highly reliable and scalable synthesis proceeds via a two-step sequence starting from readily available commercial materials: (1) Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) to form a thioether intermediate, followed by (2) selective oxidation to the desired sulfone.^[1]



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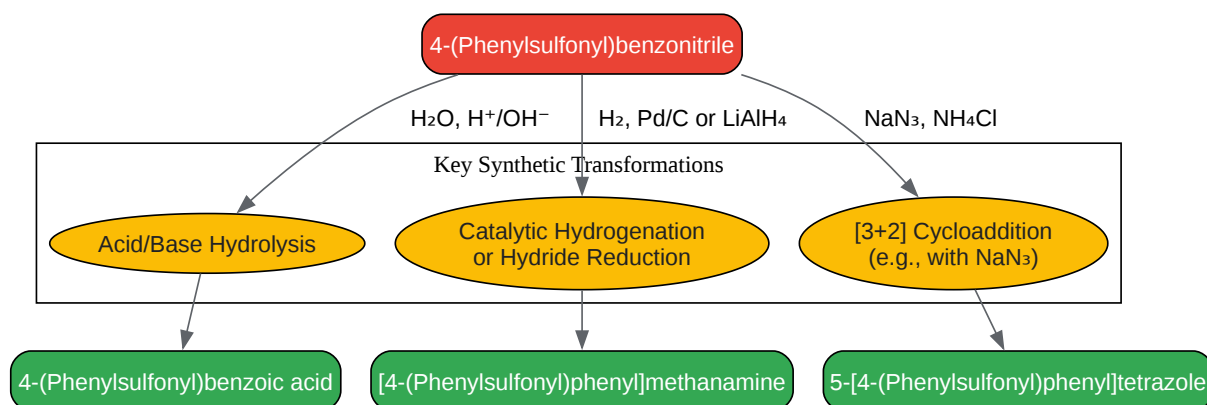
Caption: Validated two-step synthesis of **4-(Phenylsulfonyl)benzotrile**.

- Rationale: This S_nAr reaction is driven by the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates the displacement of a halide leaving group by the thiophenolate nucleophile.[1]
- Procedure:
 - To a stirred solution of 4-chlorobenzotrile (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
 - Add thiophenol (1.1 eq) dropwise to the suspension.
 - Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 3-5 hours).
 - Cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
- Purify by recrystallization from ethanol to obtain 4-(phenylthio)benzotrile as a white solid.
- Rationale: The sulfur atom in the thioether is electron-rich and readily oxidized. Using a stoichiometric amount of a suitable oxidizing agent like hydrogen peroxide in acetic acid ensures the complete conversion to the sulfone.[1]
- Procedure:
 - Suspend 4-(phenylthio)benzotrile (1.0 eq) in glacial acetic acid.
 - Warm the mixture gently if necessary to achieve dissolution.
 - Cool the solution in an ice bath and add 30% hydrogen peroxide (H₂O₂, 2.5 eq) dropwise, maintaining the internal temperature below 20 °C.
 - After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
 - Monitor the reaction by TLC for the disappearance of the starting material and the sulfoxide intermediate.
 - Once complete, pour the reaction mixture into ice water.
 - Collect the white precipitate by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum to yield **4-(Phenylsulfonyl)benzotrile**.

Strategic Transformations of the Nitrile Group

The nitrile group is a linchpin for synthetic diversification. Its conversion into other key functional groups is fundamental to its utility in building libraries of compounds for screening.



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Caption: Strategic derivatization pathways from the nitrile functional group.

- Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) under heating converts the nitrile to a carboxylic acid, providing an attachment point for amide coupling or other modifications.[1]
- Reduction to Primary Amine: Catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or reduction with a strong hydride agent (e.g., LiAlH₄) yields the corresponding benzylamine.[1] This introduces a basic center and a nucleophilic handle.
- Conversion to Tetrazole: The reaction of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) forms a tetrazole ring. This transformation is particularly valuable in medicinal chemistry, as the tetrazole is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.

Application in Drug Discovery

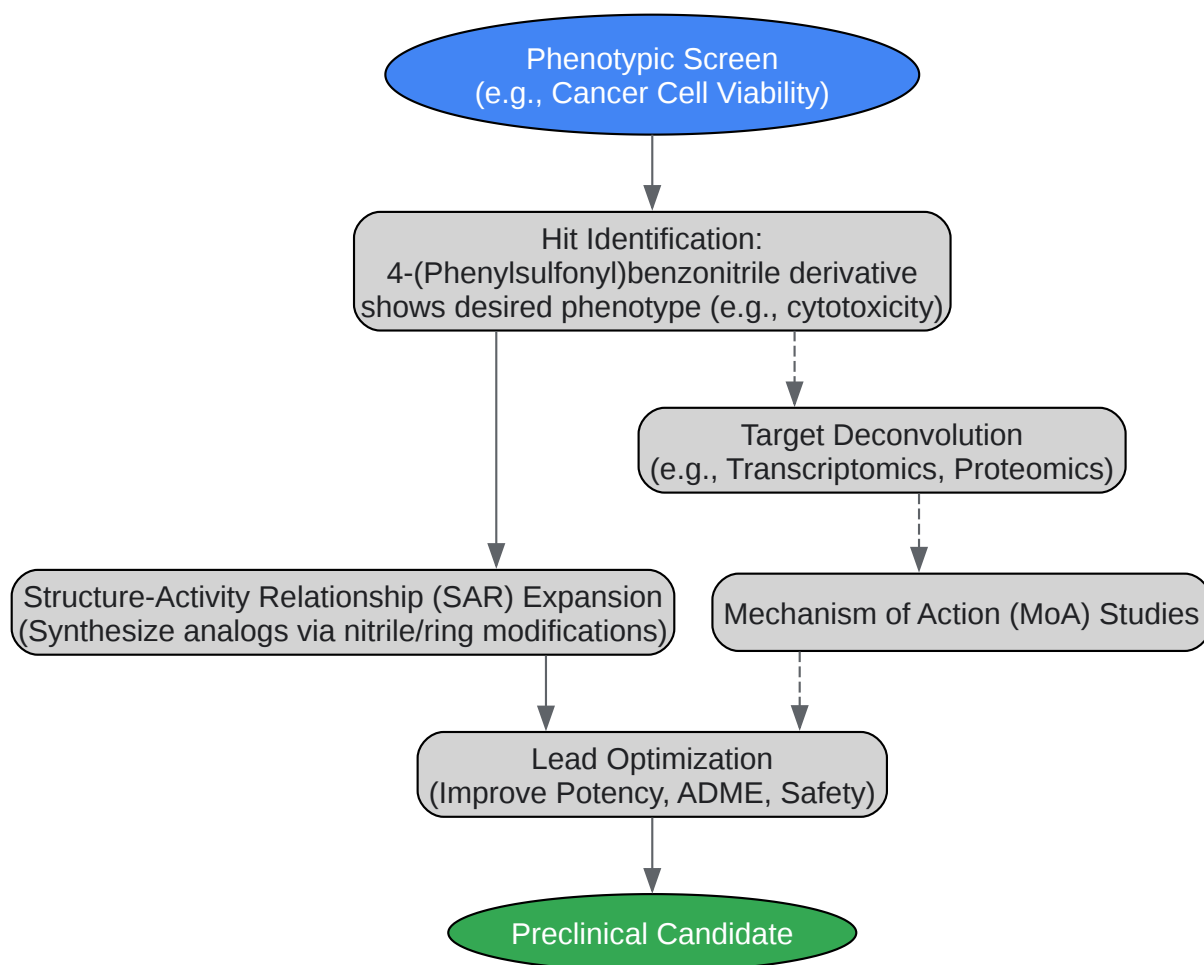
The **4-(phenylsulfonyl)benzotrile** scaffold is a recurring motif in molecules designed to interact with biological systems. Its properties make it an ideal starting point for lead generation.

Role as a Core Fragment in Inhibitor Design

The diaryl sulfone core provides a rigid, well-defined three-dimensional structure. This rigidity minimizes the entropic penalty upon binding to a target protein, which can lead to higher affinity. It is frequently employed in the design of inhibitors for various enzyme classes and modulators for receptors. For instance, derivatives have been explored as negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) for psychiatric conditions and as potential agents against triple-negative breast cancer.^{[4][6]}

Logical Workflow in a Phenotypic Screening Cascade

Phenotypic drug discovery (PDD) focuses on identifying compounds that produce a desired effect in a cellular or organismal model, often without prior knowledge of the specific target. A compound like **4-(phenylsulfonyl)benzotrile** or its simple derivatives could be included in a screening library and identified as a "hit."



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Caption: Conceptual workflow for advancing a hit from a phenotypic screen.

Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable. While this specific compound does not have an extensive, unique hazard profile, it should be handled with the care afforded to all laboratory chemicals, particularly toxic nitriles.[7]

- Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[8][9][10]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9] Do not empty into drains.[7][11]

Conclusion

4-(Phenylsulfonyl)benzotrile is more than a simple chemical; it is a strategic tool for molecular design. Its robust and accessible synthesis, combined with the exceptional versatility of the nitrile functional group, establishes it as a high-value building block. For scientists in drug discovery and materials science, a deep understanding of its properties, reactivity, and potential applications provides a distinct advantage in the rational design and synthesis of novel, high-impact molecules.

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References

1. benchchem.com [benchchem.com]
2. researchgate.net [researchgate.net]
3. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Phenylsulfonyl)benzotrile | CymitQuimica [cymitquimica.com]
- 6. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzotrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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